ヨウ素酸リチウム

説明

Lithium iodate (LiIO3) is a negative uniaxial crystal used for nonlinear, acousto-optical, and piezoelectric applications . It has been utilized for 347 nm ruby lasers .

Molecular Structure Analysis

The structure of Lithium Iodate is based on hexagonal closest packing, with the lithium and iodine atoms both lying within oxygen octahedra . The atomic distances are Li—O and I—O = 2.23A with lithium octahedra sharing faces with each other, one lithium and one iodine octahedra sharing only edges and two iodine octahedra only corners .Chemical Reactions Analysis

Lithium Iodate can undergo reduction to molecular iodine by nitrogen (III) in aqueous solution . Two possible reaction pathways (without and with H+) are proposed .Physical And Chemical Properties Analysis

Lithium Iodate appears as white hygroscopic crystals . It has a density of 4.487 g/cm3 , and a melting point between 420–450 °C . It is soluble in water but insoluble in ethanol . The Mohs hardness of Lithium Iodate is 3.5–4 . Its linear thermal expansion coefficient at 298 K (25 °C; 77 °F) is 2.8·10 −5 /°C (a-axis) and 4.8·10 −5 /°C (c-axis) .作用機序

Target of Action

Lithium iodate (LiIO3) primarily targets neurotransmitters and second messenger systems within the body . It interacts with dopamine and glutamate pathways , playing a crucial role in the pathogenesis of bipolar affective disorder .

Mode of Action

Lithium iodate acts by decreasing presynaptic dopamine activity and inactivating postsynaptic G protein, which reduces excitatory neurotransmission in the brain . It also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .

Biochemical Pathways

Lithium iodate affects the dopamine and glutamate pathways . Dopamine transmission is known to be elevated during mania and decreased in clinical depression. Lithium iodate administration alters the functionality of the subunits of the dopamine-associated G protein, likely correcting the dopamine dysregulation .

In the glutamate pathway, lithium iodate enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window .

Result of Action

The molecular and cellular effects of lithium iodate’s action are primarily seen in its impact on neurotransmission. By decreasing presynaptic dopamine activity and inactivating postsynaptic G protein, it reduces excitatory neurotransmission in the brain . This results in a modulation of mood, making lithium iodate an effective treatment for conditions like bipolar disorder .

Action Environment

Lithium iodate is a negative uniaxial crystal used for nonlinear, acousto-optical, and piezoelectric applications . It has been utilized for 347 nm ruby lasers . Its action can be influenced by environmental factors such as temperature, as its transition to β-form begins at 50 °C (122 °F) and is irreversible .

実験室実験の利点と制限

One of the main advantages of using lithium iodate in lab experiments is its unique properties. Lithium iodate is highly soluble in water, which makes it easy to work with in aqueous solutions. It is also a relatively stable compound, which makes it easy to store and transport. However, one of the main limitations of using lithium iodate in lab experiments is its toxicity. Lithium iodate can be toxic if ingested or inhaled, which can pose a risk to researchers working with the compound.

将来の方向性

There are many potential future directions for research involving lithium iodate. One area of research that is currently being explored is the use of lithium iodate in energy storage devices. Lithium iodate has been shown to have unique electrochemical properties that make it an attractive candidate for use in batteries and other energy storage devices. Another potential area of research is the use of lithium iodate in the treatment of cancer. Lithium iodate has been shown to have anti-cancer properties, which could make it a promising candidate for the development of new cancer treatments.

合成法

Lithium iodate can be synthesized through the reaction between lithium hydroxide and iodine. The reaction takes place in an aqueous solution and results in the formation of lithium iodate. The chemical equation for the reaction is as follows:

LiOH + I2 → LiIO3 + H2O

科学的研究の応用

非線形光学用途

ヨウ素酸リチウムは、非線形光学用途で使用される負の一軸結晶です。 . ヨウ素酸リチウムは、347nmルビーレーザーに利用されてきました。 、これは医学、産業、科学研究など、さまざまな分野で使用されています。

音響光学用途

ヨウ素酸リチウムの独自の特性は、音響光学用途にも適しています。 。音響光学デバイスは、レーザーや光学系で、光ビームの強度、周波数、または方向を電子的に制御するために使用されます。

圧電用途

ヨウ素酸リチウムは圧電特性を示します。 、つまり、機械的応力を電気的電荷に変換できます。これは、センサー、アクチュエータ、エネルギーハーベスティングデバイスなど、さまざまな用途で役立ちます。

ナノマテリアルの合成

ヨウ素酸リチウムは、ヨウ素酸リチウムアルミニウムの新規ナノ粒子の合成に使用されてきました。 . これらのナノ粒子は、オプトエレクトロニクスと非線形光学に潜在的な用途があります。 .

エネルギー貯蔵

ヨウ素酸リチウムは、リチウム空気電池に役割を果たします。 . これらの電池は、高い理論エネルギー密度を持っており、リチウムイオン電池の潜在的な代替手段となっています。 . ヨウ化リチウムは、アニオン添加剤であり、セル化学を調整して水酸化リチウムを生成物として形成し、充電プロセス中の反応速度を促進することができます。 .

電解質添加剤

特性

IUPAC Name |

lithium;iodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO3.Li/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAXZVHFYFGNBX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

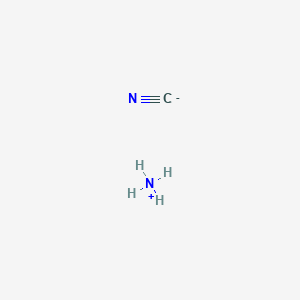

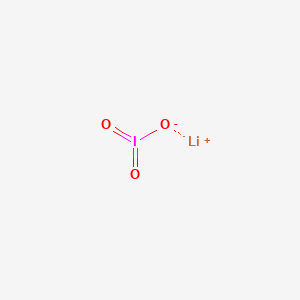

[Li+].[O-]I(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiIO3, ILiO3 | |

| Record name | lithium iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_iodate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7782-68-5 (Parent) | |

| Record name | Lithium iodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013765032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601014446 | |

| Record name | Lithium iodate (LiIO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13765-03-2 | |

| Record name | Lithium iodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013765032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodic acid (HIO3), lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium iodate (LiIO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium iodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM IODATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1685PBD1HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of lithium iodate?

A1: Lithium iodate has the molecular formula LiIO3 and a molecular weight of 181.84 g/mol.

Q2: What crystal structures does lithium iodate exhibit?

A2: LiIO3 is known to exist in several polymorphic forms. The most common is the hexagonal α-LiIO3. Other forms include γ-LiIO3 and a tetragonal form. [, , ]

Q3: What spectroscopic techniques are used to characterize lithium iodate?

A3: Researchers utilize various techniques such as X-ray diffraction (XRD) to determine crystal structure, UV-Vis-NIR spectroscopy to analyze optical absorption properties, and FTIR spectroscopy to identify characteristic vibrational modes of the material. [, , , ]

Q4: Why is lithium iodate important for nonlinear optics?

A4: LiIO3 exhibits significant nonlinear optical (NLO) properties, particularly its large second-order nonlinear susceptibility. This makes it highly efficient for second harmonic generation (SHG), a process where the frequency of light is doubled, and other nonlinear optical processes. [, , , , ]

Q5: What are some specific applications of LiIO3 in nonlinear optics?

A5: LiIO3 crystals have been successfully used for intracavity frequency doubling of lasers, generating UV radiation for spectroscopy, and developing optical parametric oscillators and amplifiers for tunable laser sources. [, , , , , , , ]

Q6: How does temperature affect the optical properties of LiIO3?

A6: Temperature significantly influences the refractive index of LiIO3, which impacts its phase-matching conditions for nonlinear optical processes. Additionally, the generation of radiation-induced defects at different temperatures affects its optical absorption spectrum. [, , ]

Q7: Can LiIO3 be used in waveguide applications?

A7: Yes, LiIO3 can be used to create optical waveguides, which are essential components for integrated optics. Researchers have fabricated waveguides in LiIO3 using techniques like proton implantation and by incorporating LiIO3 nanocrystals in a Laponite matrix. [, , ]

Q8: What factors can influence the optical strength and damage threshold of LiIO3 crystals?

A8: The presence of defects within the crystal lattice, such as impurities or structural imperfections, can significantly lower the optical damage threshold of LiIO3, particularly under high-intensity laser irradiation. []

Q9: How does the growth process affect the quality and properties of LiIO3 crystals?

A9: The growth conditions, including temperature, pH, and purity of the starting materials, play a crucial role in determining the crystal quality, defect density, and ultimately, the optical performance of LiIO3. [, ]

Q10: Can LiIO3 be used in humid environments?

A10: LiIO3 can be sensitive to humidity. In ambient conditions, dip-coated LiIO3 layers exhibit sensitivity to humidity, potentially leading to the formation of surface LiIO3 crystals. []

Q11: Does LiIO3 exhibit piezoelectric and photoelastic properties?

A11: Yes, LiIO3 displays both piezoelectric and photoelastic effects. While its acousto-optic figure of merit is less than other materials like α-HIO3, its combination of a large piezoelectric effect and low dielectric constant makes it suitable for high-frequency transducer applications. []

Q12: What is known about the ionic conductivity of LiIO3?

A12: Studies on the ionic conductivity of LiIO3 crystals reveal that the dielectric response at room temperature is associated with the relaxation of space charges. The activation energy for ionic conduction varies with temperature and is influenced by factors like doping and the acidity of the growth solution. []

Q13: Have computational methods been used to study LiIO3?

A13: Yes, computational chemistry techniques, such as density functional theory (DFT), have been employed to investigate the electronic band structure and optical properties of LiIO3. These studies provide insights into the origins of its nonlinear optical behavior. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B80977.png)